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(Methylenedioxy)phenylacetonitrile

Cat. No.: B1580889 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Piperonyl cyanide, also known as 3,4-(Methylenedioxy)phenylacetonitrile, is a significant

organic compound primarily utilized as a key intermediate in the synthesis of pharmaceuticals

and other fine chemicals. Its molecular structure, characterized by a phenyl ring substituted

with a methylenedioxy group and a cyanomethyl side chain, provides a versatile scaffold for the

development of more complex molecules. This technical guide provides an in-depth analysis of

the structural and physicochemical properties of piperonyl cyanide, detailed experimental

protocols for its synthesis and characterization, and a review of its relevant biological

interactions. All quantitative data are presented in structured tables for clarity and comparative

analysis, and key processes are visualized using logical diagrams.

Physicochemical Properties
Piperonyl cyanide is a white to pale yellow crystalline solid at room temperature.[1][2] It is

stable under ambient conditions but is considered toxic upon inhalation, ingestion, or dermal

contact.[1] Its key physicochemical properties are summarized in the table below.
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Property Value Reference

CAS Number 4439-02-5 [1]

Molecular Formula C₉H₇NO₂ [1]

Molecular Weight 161.16 g/mol [1]

Melting Point 43-45 °C [2]

Boiling Point 135-140 °C at 5 mmHg [2]

Density ~1.27 g/cm³ (Predicted) [2]

Appearance
White to light yellow crystalline

powder
[1][2]

Solubility Insoluble in water [2]

Flash Point >113 °C (>230 °F) [2]

Structural Analysis
The structure of piperonyl cyanide features a 1,3-benzodioxole ring system, which is

fundamental to many biologically active molecules. The nitrile group provides a reactive handle

for a variety of chemical transformations.

Caption: Molecular Structure of Piperonyl Cyanide

Spectroscopic Characterization
The structural identity and purity of piperonyl cyanide are confirmed through various

spectroscopic techniques. The expected data from these analyses are summarized below.

Infrared (IR) Spectroscopy
The IR spectrum of piperonyl cyanide is characterized by several key absorption bands that

correspond to its specific functional groups.
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Frequency Range
(cm⁻¹)

Vibration Type Functional Group Intensity

~2250 C≡N stretch Nitrile Strong, Sharp

3100-3000 C-H stretch Aromatic Medium

<3000 C-H stretch Aliphatic (CH₂) Medium

1600-1450 C=C stretch Aromatic Ring Medium-Strong

~1250 & ~1040 C-O-C stretch Methylenedioxy Strong

Note: These are typical ranges and may vary slightly.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of

the molecule. The predicted chemical shifts are based on the electronic environment of each

nucleus.[5][6][7]

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.8 m 3H
Aromatic protons (Ar-

H)

~5.9 s 2H
Methylenedioxy

protons (-O-CH₂-O-)

~3.6 s 2H
Benzylic protons (-

CH₂-CN)

¹³C NMR (Carbon NMR) Data (Predicted)
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Chemical Shift (δ, ppm) Carbon Type Assignment

~148 Quaternary Ar-C-O

~147 Quaternary Ar-C-O

~125 Quaternary Ar-C-CH₂

~122 Tertiary Ar-CH

~118 Quaternary -C≡N

~109 Tertiary Ar-CH

~108 Tertiary Ar-CH

~101 Secondary -O-CH₂-O-

~23 Secondary -CH₂-CN

Note: Predicted values are based on standard chemical shift tables and data for analogous

structures. Actual values may vary based on solvent and experimental conditions.[5][8]

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of piperonyl cyanide would be expected to show

a distinct molecular ion peak and a characteristic fragmentation pattern.

Expected Fragmentation Pattern

m/z Ion Structure Description

161 [C₉H₇NO₂]⁺ Molecular Ion (M⁺)

135 [C₈H₇O₂]⁺ Loss of cyanide radical (·CN)

105 [C₇H₅O]⁺ Loss of CH₂O from m/z 135

77 [C₆H₅]⁺ Phenyl fragment

Note: The fragmentation pattern is predicted based on common fragmentation pathways for

benzylic and aromatic compounds.[9][10][11][12]
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Experimental Protocols
Synthesis of Piperonyl Cyanide from Piperonyl Chloride
This protocol describes a common method for synthesizing piperonyl cyanide via nucleophilic

substitution.[13]

Materials:

Piperonyl chloride

Sodium cyanide (NaCN)

Ethanol (95%)

Water

Procedure:

In a round-bottomed flask equipped with a reflux condenser, dissolve sodium cyanide in a

minimal amount of warm water.

Add a solution of piperonyl chloride dissolved in 95% ethanol to the cyanide solution.

Heat the reaction mixture to reflux and maintain for approximately 4-6 hours. Monitor the

reaction progress using Thin Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Filter the mixture to remove the precipitated sodium chloride.

Remove the ethanol from the filtrate via rotary evaporation.

The remaining aqueous layer will contain the crude piperonyl cyanide. Extract the product

with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the crude product.
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Figure 2: Synthesis and Purification Workflow
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Figure 3: Analytical Characterization Workflow
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Figure 4: CYP450 Inhibition Pathway
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Figure 5: Cyanide Toxicity Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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